GCS Inhibitory Potency: >100-Fold Gain over Clinically Used Miglustat While Matching the Dodecyl Chain Optimum
In a single study that directly compared N-alkyl-1-deoxynojirimycin derivatives under identical microsomal GCS assay conditions, 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exhibited an IC50 of 1.0 µM, essentially equivalent to N-dodecyl-DNJ (IC50 = 0.8 µM) and 180-fold more potent than the approved drug miglustat (N-butyl-DNJ, IC50 = 180 µM) [1]. Thus the terminal amine does not impair the strong enzyme affinity conferred by the 12-carbon chain, while the compound decisively outperforms shorter-chain alternatives.
| Evidence Dimension | IC50 for inhibition of glucosylceramide synthase (GCS) in rat liver microsomal assay |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | N-butyl-DNJ (miglustat, IC50 = 180 µM); N-dodecyl-DNJ (IC50 = 0.8 µM) |
| Quantified Difference | 180-fold more potent than miglustat; 0.8-fold difference vs. N-dodecyl-DNJ (negligible loss) |
| Conditions | Rat liver microsomes, ceramide and UDP-glucose substrates, product detection via radiolabel incorporation |
Why This Matters
For cellular or in vivo studies requiring low-nanomolar target engagement, the compound provides the same potency as the optimal N-dodecyl chain while obviating the need for a separate analogue for chemical modification.
- [1] van den Berg, R.J.B.H.N., Korevaar, C.G.N., Overkleeft, H.S., van der Marel, G.A., van Boom, J.H., Aerts, J.M.F.G. (2004) Synthesis and evaluation of N-(ω-aminoalkyl)-1-deoxynojirimycin derivatives as glucosylceramide synthase inhibitors. Bioorg. Med. Chem. 12, 891-902. View Source
